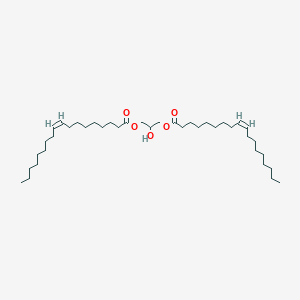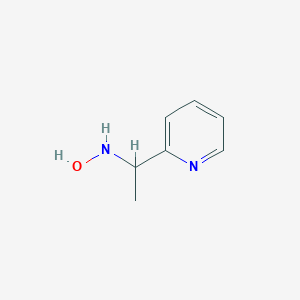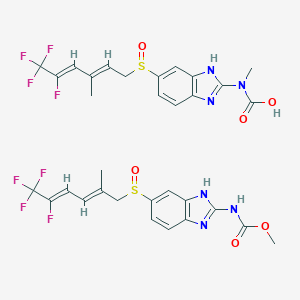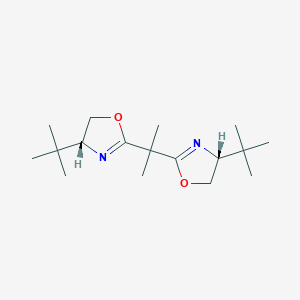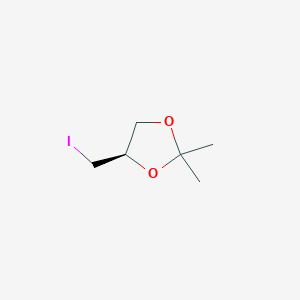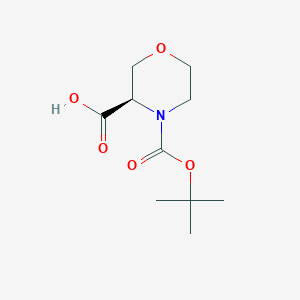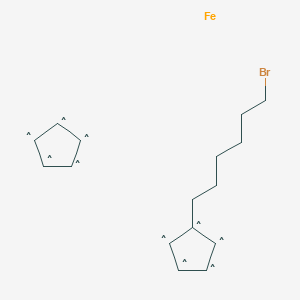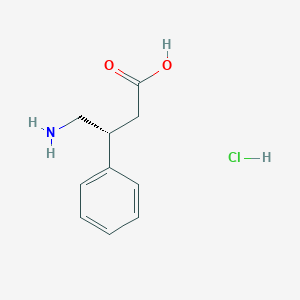
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol
Übersicht
Beschreibung
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol, commonly referred to as TFME, is an organic compound belonging to the alcohol family. It is a colorless liquid with a sweet, pleasant smell and low toxicity. TFME has a wide range of applications in the scientific and industrial fields, including synthesis of pharmaceuticals, cosmetics, and food additives. It is also used as an intermediate in the synthesis of other compounds, such as pesticides and herbicides.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Preparation and Pharmaceutical Intermediates
- Biocatalytic Preparation : A significant application of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol is in the field of biocatalytic preparation. Chen et al. (2019) demonstrated an efficient bioprocess for its asymmetric reduction using recombinant Escherichia coli cells. This process achieved a high yield and product enantiomeric excess, highlighting its potential in scalable applications (Chen, Xia, Liu, & Wang, 2019).
- Pharmaceutical Intermediate : It is an essential pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. This application is significant due to the role of CCR5 antagonists in potential therapeutic treatments (Chen, Xia, Liu, & Wang, 2019).
Kinetic Resolution and Synthetic Processes
- Kinetic Resolution : Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, which is closely related to this compound, demonstrating its applicability in enantiomerically pure alcohol preparation (Xu, Zhou, Geng, & Chen, 2009).
- Synthetic Processes : Research by Ouyang et al. (2013) and Li et al. (2013) further underscores the importance of this compound in synthetic processes, particularly in the production of aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013) (Li, Wang, He, Huang, & Tang, 2013).
Biotransformation and Enantioselective Synthesis
- Biotransformation Process : Xiong et al. (2021) developed a biotransformation process for producing (S)-1-[2-(trifluoromethyl)phenyl]ethanol, demonstrating the potential of medium engineering strategies in enhancing yield and productivity (Xiong, Kong, Liu, & Wang, 2021).
- Enantioselective Synthesis : Yu et al. (2018) reported the discovery of an enzyme with excellent anti-Prelog’s stereoselectivity for the reduction of acetophenone derivatives, highlighting the enzyme's potential in synthesizing aromatic chiral alcohols (Yu, Li, Lu, & Zheng, 2018).
Additional Applications and Studies
- Crystal Structure Analysis : Studies like those by Percino et al. (2015) and (2000) have focused on the molecular structure of related compounds, providing insights into stability and hydrogen bonding in the structure of such compounds (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015) (Percino & Chapela, 2000).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group, such as trifluoromethyl phenyl sulfone, are traditionally known to act as nucleophilic trifluoromethylating agents .
Mode of Action
It forms electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The trifluoromethylation of thiophenols under photoredox catalyst-free conditions is a known reaction involving similar compounds .
Result of Action
The s-trifluoromethylation of thiophenols is a known result of similar compounds under photoredox catalyst-free conditions .
Action Environment
It’s worth noting that similar compounds can undergo reactions under visible light irradiation , suggesting that light conditions could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
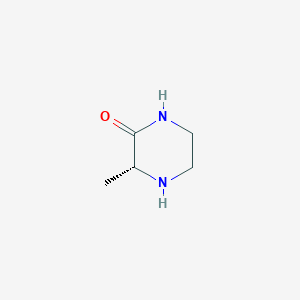

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)

